molecular formula C19H20N4O3S B15043616 N'-[(E)-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide

N'-[(E)-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide

Cat. No.: B15043616
M. Wt: 384.5 g/mol
InChI Key: JAFKLTDTQNPIRT-DEDYPNTBSA-N
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Description

N’-[(E)-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff base hydrazones This compound is characterized by its unique structure, which includes a pyrazolone core, a phenyl group, and a sulfonohydrazide moiety

Preparation Methods

The synthesis of N’-[(E)-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

N’-[(E)-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins . This inhibition leads to its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

N’-[(E)-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE can be compared with other Schiff base hydrazones, such as:

These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical reactivity and biological activity

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[(E)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H20N4O3S/c1-14-9-11-17(12-10-14)27(25,26)21-20-13-18-15(2)22(3)23(19(18)24)16-7-5-4-6-8-16/h4-13,21H,1-3H3/b20-13+

InChI Key

JAFKLTDTQNPIRT-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(N(N(C2=O)C3=CC=CC=C3)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N(N(C2=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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